Chemical properties of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid
Chemical properties of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid
An In-Depth Technical Guide on the Chemical Properties and Applications of 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid.
Advanced Synthesis, Reactivity, and Pharmaceutical Applications
Executive Summary
3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is a specialized aromatic building block utilized primarily in the synthesis of pharmacologically active heterocycles. Characterized by the juxtaposition of a nitro group at the ortho position and a cyclopropylmethoxy ether at the meta position relative to the carboxylic acid, this molecule exhibits unique steric and electronic properties.
Its primary utility lies in its role as a precursor to substituted anthranilic acids (via nitro reduction), which are critical intermediates for the generation of quinazolinones and indole-based therapeutics, including phosphodiesterase 4 (PDE4) inhibitors. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profiles for drug discovery scientists.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The molecule features a highly functionalized benzene core. The ortho-nitro group exerts a profound "ortho-effect," significantly increasing the acidity of the carboxylic acid and influencing the solubility profile compared to its para isomers.
Identity Data
| Parameter | Detail |
| IUPAC Name | 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid |
| CAS Number | 1369822-13-8 |
| Molecular Formula | C₁₁H₁₁NO₅ |
| Molecular Weight | 237.21 g/mol |
| SMILES | C1CC1COC2=C(C(=CC=C2)C(=O)O)[O-] |
| Core Scaffold | Nitrobenzoic Acid / Aryl Ether |
Physicochemical Properties (Experimental & Predicted)
| Property | Value | Context/Implication |
| pKa (Acid) | ~2.1 – 2.4 (Predicted) | Significantly more acidic than benzoic acid (4.2) due to the electron-withdrawing ortho-nitro group and field effects. |
| LogP | ~2.5 – 2.8 | The cyclopropyl group adds lipophilicity, improving membrane permeability compared to methoxy analogs. |
| Solubility | DMSO, DMF, Methanol | High solubility in polar aprotic solvents; sparing solubility in water unless converted to a salt (e.g., Na+). |
| Melting Point | >140°C (Analogous) | High melting point typical of nitrobenzoic acids due to strong intermolecular hydrogen bonding and crystal packing. |
| Appearance | Pale yellow to off-white solid | Nitro group chromophore imparts yellow coloration. |
Synthetic Methodology
The synthesis of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid requires precise regiocontrol. The most robust route avoids direct nitration of the ether (which yields mixtures) and instead utilizes the alkylation of a pre-functionalized phenol.
Primary Synthetic Route: O-Alkylation
This protocol relies on the nucleophilic substitution (
Reagents:
-
Substrate: 3-Hydroxy-2-nitrobenzoic acid (CAS 602-00-6)[1]
-
Alkylating Agent: (Bromomethyl)cyclopropane (Cyclopropylmethyl bromide)
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent: DMF or DMSO (Polar aprotic is essential)
Step-by-Step Protocol:
-
Dissolution: Dissolve 3-hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF (10 volumes).
-
Deprotonation: Add
(2.5 eq). The excess base ensures deprotonation of both the carboxylic acid and the phenol. Stir at RT for 30 minutes. -
Alkylation: Add (Bromomethyl)cyclopropane (1.2 eq) dropwise.
-
Note: The carboxylate acts as a temporary protecting group; the phenoxide is more nucleophilic and reacts preferentially with the alkyl halide. However, ester formation is a competing side reaction.
-
Optimization: If esterification occurs, a subsequent hydrolysis step (LiOH/THF/Water) restores the acid.
-
-
Reaction: Heat to 60–80°C for 4–12 hours. Monitor by HPLC/TLC.
-
Workup: Quench with water. Acidify to pH 3 with 1N HCl to precipitate the product. Filter and wash with water.[2]
-
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH).
Synthesis Workflow Diagram
Caption: Figure 1. Convergent synthesis via nucleophilic substitution, highlighting potential esterification side-reactions.
Reactivity & Applications in Drug Design
The core value of this molecule is its function as a masked anthranilic acid . The 2-nitro group is a "latent" amine, which, upon reduction, unlocks the potential for intramolecular cyclization.
Reduction to Anthranilic Acid Derivatives
The most common downstream reaction is the reduction of the nitro group to an aniline.
-
Reagents:
/Pd-C, Iron/Acetic Acid, or Sodium Dithionite. -
Product: 3-(Cyclopropylmethoxy)-2-aminobenzoic acid.[3]
-
Significance: This amino-acid scaffold is the direct precursor to Quinazolin-4(3H)-ones , a pharmacophore found in sedatives, anti-inflammatory agents, and anticancer drugs.
Heterocycle Formation (Quinazolinone Pathway)
Upon reduction to the amine, condensation with formamide, urea, or isothiocyanates yields fused heterocyclic systems.
Mechanism:
-
Amine formation: Reduction of
. -
Condensation: Reaction of
with an electrophile (e.g., Formamide). -
Cyclodehydration: Attack of the amide nitrogen on the carboxylic acid (activated) to close the ring.
Reactivity Map
Caption: Figure 2. Divergent synthesis pathways: Reduction leads to anthranilic scaffolds; deoxygenation leads to indoles.
Handling, Safety, and Stability
Stability Profile
-
Thermal Stability: Nitrobenzoic acids are generally stable at room temperature but can decompose exothermically at high temperatures (>200°C).
-
Ether Stability: The cyclopropylmethyl ether is sensitive to strong Lewis acids (which can cause ring opening) and radical conditions but is stable under standard basic and acidic hydrolysis conditions.
Safety Protocols (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Use standard PPE (nitrile gloves, safety goggles). Work in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from strong reducing agents and strong bases.
References
-
Matrix Scientific. (n.d.). Product Data: 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid.[3][7][8] Retrieved from
-
PubChem. (2023). Compound Summary: 3-Methoxy-2-nitrobenzoic acid (Structural Analog). National Library of Medicine. Retrieved from
-
Google Patents. (2012). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.[9] (Demonstrates alkylation conditions for cyclopropylmethoxy scaffolds). Retrieved from
-
Satpute, M. S., et al. (2019).[2] Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Rasayan Journal of Chemistry. (Protocol for O-alkylation of hydroxybenzoic acids). Retrieved from
-
ChemicalBook. (2023). 3-Methoxy-2-nitrobenzoic acid Properties and Suppliers. Retrieved from
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